Benzenesulfonic acid, 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt
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Overview
Description
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) is a complex organic compound known for its vibrant blue color. It is commonly used as a dye in various industrial applications, including cleaning products, inks, paints, and plastics . This compound is also known for its potential environmental impact, which has been assessed by various regulatory bodies .
Preparation Methods
The synthesis of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves multiple steps. The primary synthetic route includes the reaction of 9,10-anthraquinone with 2,4,6-trimethylbenzenesulfonic acid under specific conditions to form the desired product. Industrial production methods often involve large-scale reactions in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced anthracene derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) has a wide range of scientific research applications:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the production of cleaning products, inks, paints, and plastics.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) involves its interaction with various molecular targets. The compound’s sulfonic acid groups allow it to bind to specific proteins and enzymes, affecting their function and activity. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with cellular components at the molecular level .
Comparison with Similar Compounds
Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) can be compared with other similar compounds, such as:
Acid Blue 80: Another blue dye with similar applications but different chemical structure.
Acid Violet 48: Used as a colorant dye for textiles and cleaning products.
The uniqueness of Benzenesulfonic acid, 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino)bis(2,4,6-trimethyl-, diammonium salt) lies in its specific chemical structure, which imparts distinct properties and applications compared to other dyes .
Properties
CAS No. |
79373-34-5 |
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Molecular Formula |
C32H36N4O8S2 |
Molecular Weight |
668.8 g/mol |
IUPAC Name |
diazanium;3-[[9,10-dioxo-4-(2,4,6-trimethyl-3-sulfonatoanilino)anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C32H30N2O8S2.2H3N/c1-15-13-17(3)31(43(37,38)39)19(5)27(15)33-23-11-12-24(26-25(23)29(35)21-9-7-8-10-22(21)30(26)36)34-28-16(2)14-18(4)32(20(28)6)44(40,41)42;;/h7-14,33-34H,1-6H3,(H,37,38,39)(H,40,41,42);2*1H3 |
InChI Key |
SMYAHQBVEFIHFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=C3C(=C(C=C2)NC4=C(C(=C(C=C4C)C)S(=O)(=O)[O-])C)C(=O)C5=CC=CC=C5C3=O)C)S(=O)(=O)[O-])C.[NH4+].[NH4+] |
Origin of Product |
United States |
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